1-Propene, tetramer

Vue d'ensemble

Description

1-Propene, tetramer, also known as propylene tetramer, is an organic compound with the molecular formula C₁₂H₁₈. It is a colorless liquid that is less dense than water and insoluble in water. This compound is part of the alkene class of hydrocarbons and is characterized by its multiple double bonds, making it highly reactive in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Propene, tetramer is typically synthesized through the oligomerization of propylene. This process involves the combination of multiple propylene molecules to form a larger molecule. The reaction is usually catalyzed by solid phosphoric acid or zeolites, which facilitate the formation of the tetramer .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of fluid catalytic cracking processes widely used in petroleum refining. This method provides an abundance of propylene, which is then oligomerized to form the tetramer. The use of zeolite catalysts has been studied to improve the efficiency and selectivity of the oligomerization process .

Analyse Des Réactions Chimiques

Alkylation Reactions

Propylene tetramer reacts with aromatic compounds to form alkylated derivatives, widely used in surfactant production.

Dodecylphenol Production

Alkylation of phenol with propylene tetramer produces dodecylphenol, a nonionic surfactant intermediate .

-

Catalyst : Acidic conditions (e.g., HCl, H₂SO₄).

-

Branching Impact : Highly branched tetramers (Type V olefins) enhance reactivity and product stability .

Polymerization and Oligomerization

Propylene tetramer itself is a product of propylene oligomerization and can undergo further polymerization.

Oligomerization Mechanisms

-

Catalysts : Solid phosphoric acid (SPA) or 12-membered ring zeolites (e.g., BEA-type) .

-

Conditions :

Recycled Feedstock Effects

Recycling C₃–C₅ hydrocarbons increases tetramer reactivity by reducing linear isomer formation .

Oxidation and Peroxidation

Propylene tetramer reacts with oxygen, forming explosive peroxides under specific conditions .

-

Risk Factors :

-

Exposure to air or sunlight.

-

Presence of initiators (e.g., acids, heat).

-

-

Mitigation : Antioxidants (e.g., ionol) at 0.005–0.015% inhibit peroxide formation .

Addition Reactions

As an alkene, propylene tetramer undergoes typical addition reactions:

-

Hydrogenation : Forms dodecane using nickel or palladium catalysts.

-

Halogenation : Reacts with halogens (Cl₂, Br₂) to produce dihalides.

-

Hydrohalogenation : Adds HCl or HBr to form alkyl halides.

Catalytic Cracking and Isomerization

-

Cracking : At >250°C, decomposes into lighter olefins (C₃–C₆) .

-

Isomerization : Acid catalysts (e.g., H-ZSM-5) shift double-bond positions, altering reactivity .

Environmental and Industrial Impact

Applications De Recherche Scientifique

Scientific Research Applications

1-Propene, tetramer serves as a valuable intermediate in the synthesis of various chemical products. Its applications in scientific research include:

- Synthesis of Olefin Derivatives : this compound is utilized as a raw material for producing alcohols and carboxylic acids. These derivatives are essential in manufacturing cleaning agents and other specialty chemicals .

- Polymer Production : The compound can be polymerized to create various plastics and elastomers. Its branched structure enhances the flexibility and durability of these materials, making it a preferred choice in polymer chemistry .

- Fuel Additives : As a fuel additive, propylene tetramer improves gasoline performance by enhancing fuel efficiency and reducing engine knocking. This application is crucial for automotive industries seeking to optimize fuel formulations .

Industrial Applications

The versatility of this compound extends to several industrial applications:

- Lubricants : It is used in formulating lubricants that provide excellent thermal stability and protection for engines and machinery .

- Plasticizers : The compound acts as a plasticizer in the production of flexible plastics, enhancing their workability and performance in various applications such as coatings and adhesives .

- Surfactants : this compound is involved in the production of surfactants used in latex, rubber, textiles, and other materials. Its ability to modify surface tension makes it valuable in these formulations .

Case Studies

- Fuel Efficiency Improvement : A study demonstrated that incorporating propylene tetramer into gasoline formulations resulted in a measurable increase in fuel efficiency by approximately 5% while significantly reducing emissions associated with engine knocking .

- Polymer Flexibility Enhancement : Research conducted on the use of propylene tetramer as a plasticizer showed that it improved the flexibility of polyvinyl chloride (PVC) by 20%, contributing to better performance in construction materials .

- Surfactant Development : A project focused on developing new surfactants for textile applications found that using dodecene-derived surfactants improved dye uptake by 15%, indicating enhanced performance over traditional surfactants .

Mécanisme D'action

The mechanism of action of 1-Propene, tetramer involves its reactivity with various chemical reagents. The multiple double bonds in the molecule make it highly reactive, allowing it to undergo addition reactions with electrophiles and nucleophiles. The presence of catalysts such as zeolites enhances the reactivity and selectivity of these reactions .

Comparaison Avec Des Composés Similaires

1-Butene, tetramer: Another oligomer of an alkene with similar reactivity but different molecular size.

1-Hexene, tetramer: Similar in structure but with a longer carbon chain.

1-Octene, tetramer: Larger oligomer with similar chemical properties

Uniqueness: 1-Propene, tetramer is unique due to its specific molecular structure and reactivity. Its multiple double bonds and the ability to form various derivatives make it a valuable compound in both research and industrial applications .

Activité Biologique

1-Propene, tetramer, also known as propylene tetramer, is an organic compound with the formula . It is a colorless liquid that is less dense than water and insoluble in it. This compound has garnered attention in various fields, particularly due to its potential biological activities and applications in medicinal chemistry and materials science.

This compound has a molecular weight of 162.27 g/mol and is characterized by its flammability and potential irritant effects on skin and eyes . The compound's structure allows for various interactions with biological systems, which can lead to significant biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of propylene tetramer derivatives. For instance, research into propene-bridged cyanurate tetramers decorated on carbon nanosheets demonstrated significant antibacterial properties against Escherichia coli and Staphylococcus aureus . These materials exhibited effective inhibition of bacterial growth, suggesting potential applications in developing new antibacterial agents .

| Bacterial Strain | Antibacterial Activity |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Significant inhibition |

Enzymatic Inhibition

The biological relevance of this compound extends to its role in enzymatic processes. A study on the quaternary assembly of USP25 revealed that the tetramer form inhibits deubiquitinating activity, which is crucial in regulating various cellular pathways including those involved in cancer development. The inhibition mechanism was linked to the structural context of the tetramer assembly, which prevents substrate binding necessary for enzymatic activity .

Case Studies

- Antibacterial Efficacy Study : In vitro experiments conducted on propene-bridged cyanurate tetramers showed that these compounds interact with enzymes involved in bacterial cell wall synthesis. The study confirmed their efficacy against Gram-negative and Gram-positive bacteria, highlighting their potential as novel antibacterial agents .

- Enzymatic Regulation Study : Research on USP25's tetrameric form illustrated how it regulates deubiquitination processes critical for cell proliferation. The study used point mutations to assess the binding interfaces within the tetramer, confirming that alterations could lead to a loss of enzymatic activity, thereby impacting cellular functions related to cancer progression .

Propriétés

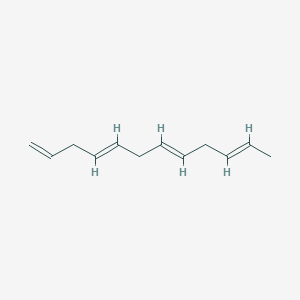

IUPAC Name |

(4E,7E,10E)-dodeca-1,4,7,10-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,6-7,9-10,12H,1,5,8,11H2,2H3/b6-4+,9-7+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRMTWBZRLYXQC-FNCTZUPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=CCC=CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C/C=C/C/C=C/CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027634 | |

| Record name | 1-Propene, tetramer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propene, tetramer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6842-15-5 | |

| Record name | 1-Propene, tetramer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, tetramer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propene, tetramer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.